5-(trifluoromethoxy)isoquinolin-1(2H)-one
Description
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Structure
3D Structure
Properties
CAS No. |
630423-20-0 |
|---|---|
Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15) |
InChI Key |
QOYYLBLZOGTYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
The Isoquinolin 1 2h One Framework: a Privileged Scaffold
The isoquinolin-1(2H)-one skeleton is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation is attributed to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets. nih.govmdpi.com Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with proteins and enzymes. ontosight.ai
Derivatives of isoquinolin-1(2H)-one have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govuniv.kiev.uanih.govvulcanchem.com For instance, certain 3-aryl substituted isoquinolinones have shown potent anticancer activity against various human cancer cell lines, comparable to established drugs like doxorubicin. koreascience.kr Natural products such as narciprimine (B1239416) and narciclasine, which contain the isoquinolinone core, have also exhibited significant cytotoxic effects against cancer cells. koreascience.kr The therapeutic potential of this scaffold has made it a focal point for the synthesis of new bioactive molecules. ontosight.ainih.govnih.gov
Synthetic Methodologies and Derivatization Strategies for 5 Trifluoromethoxy Isoquinolin 1 2h One and Its Analogues
Foundational Synthetic Routes to the Isoquinolin-1(2H)-one Core Structure
The isoquinolin-1(2H)-one skeleton is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds. researchgate.netacs.org Consequently, a multitude of synthetic strategies have been developed for its construction, broadly categorized into cyclization reactions and metal-catalyzed approaches. researchgate.netresearchgate.net
Cyclization Reactions for Isoquinolin-1(2H)-one Synthesis
Cyclization reactions represent a fundamental approach to forming the bicyclic isoquinolin-1(2H)-one system. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond in an acyclic precursor.
One strategy involves a substitution-cyclization sequence. For instance, highly functionalized polyhalo 1,3-diazaheterocycle fused [1,2-b]isoquinolin-1(2H)-ones can be synthesized from heterocyclic ketene (B1206846) aminals and polyhalo isophthalonitrile. nih.gov This process proceeds through an initial substitution followed by cyclization and subsequent hydrolysis to yield the desired isoquinolinone core. nih.gov
Radical cyclization cascades provide another powerful route. Amidyl radicals, generated from o-alkynylated benzamides via a metal-free photoredox-catalyzed process, can undergo addition to the C-C triple bond to construct isoquinoline-1,3,4(2H)-triones under mild conditions. acs.org Additionally, metal-free, direct intramolecular C-H/N-H functionalization using a hypervalent iodine reagent like PIDA (phenyliodine diacetate) allows for the rapid synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones from readily available amides at room temperature. rsc.org Environmental-friendly cyclization of (E)-2-alkynylaryl oxime derivatives in water has also been developed to produce isoquinoline (B145761) derivatives. nih.gov
Metal-Catalyzed Approaches for Isoquinolin-1(2H)-one Formation
Transition metal catalysis has become an indispensable tool for the synthesis of isoquinolin-1(2H)-ones, offering high efficiency, selectivity, and functional group tolerance. researchgate.netacs.org A variety of metals, including rhodium (Rh), palladium (Pd), cobalt (Co), and copper (Cu), have been employed to catalyze the formation of this scaffold through diverse mechanistic pathways such as C-H activation, annulation, and cross-coupling reactions. researchgate.netorganic-chemistry.org
Rhodium-catalyzed C-H activation and annulation is a prominent method. For example, Rh(III)-catalyzed reactions of N-methoxyamides with nitroalkenes or benzoic acids with N-vinyl amides can produce isoquinolones. researchgate.net In one approach, vinyl acetate (B1210297) serves as a convenient acetylene (B1199291) equivalent in the Rh-catalyzed C-H activation/annulation for synthesizing 3,4-unsubstituted isoquinolones. organic-chemistry.org Another rhodium-catalyzed method involves the intermolecular cyclization between benzocyclobutenols and isocyanates, which proceeds via selective C-C bond cleavage. organic-chemistry.org
Copper-catalyzed reactions offer a cost-effective and practical alternative. A simple and efficient one-pot synthesis of 3,4-disubstituted isoquinolin-1(2H)-one derivatives has been developed through the copper-catalyzed cascade reaction of 2-halobenzamides with β-keto esters under mild conditions. acs.org This method avoids the need for additional ligands and demonstrates good tolerance for various functional groups. acs.org Similarly, a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides an environmentally friendly route to isoquinolines. nih.gov
Other metals also play a significant role. Cobalt-catalyzed C-H activation of N-chloroamides at room temperature, using alkynes as the coupling partner, yields isoquinolones. organic-chemistry.org A two-step process involving a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization, provides a facile route to 3,4-unsubstituted isoquinolin-1(2H)-ones. organic-chemistry.org
The table below summarizes several metal-catalyzed approaches for the synthesis of the isoquinolin-1(2H)-one core.
| Catalyst System | Starting Materials | Reaction Type | Key Features |
| Rh(III) | N-methoxyamides, Nitroalkenes | C-H Activation/Annulation | Access to substituted isoquinolones. researchgate.net |
| Rh(I) | Benzocyclobutenols, Isocyanates | Intermolecular Cyclization | Selective C-C bond cleavage. organic-chemistry.org |
| CuI | 2-Halobenzamides, β-Keto Esters | Cascade Reaction | One-pot, ligand-free, mild conditions. acs.org |
| Co(II) | N-Chloroamides, Alkynes | C-H Activation/Annulation | Room temperature reaction. organic-chemistry.org |
| Pt / Suzuki Coupling | 2-Halobenzonitriles, Vinyl Boronates | Cross-Coupling/Cyclization | Two-step, facile synthesis. organic-chemistry.org |
Regioselective Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a crucial substituent in medicinal chemistry, known for enhancing properties like lipophilicity, metabolic stability, and bioavailability. mdpi.com Its introduction onto an aromatic scaffold like isoquinolin-1(2H)-one requires specific and regioselective methodologies.
Trifluoromethylation and Trifluoromethoxylation Methodologies
The synthesis of aryl trifluoromethyl ethers (Ar-OCF3) can be achieved through various strategies. Classical methods often involve harsh conditions, such as chlorination/fluorination techniques or the oxidative desulfofluorination of xanthates. researchgate.netmdpi.com More recent developments focus on direct trifluoromethoxylation reactions. researchgate.net
One modern approach is the silver-mediated trifluoromethoxylation of (hetero)aryldiazonium salts, which converts an aromatic amino group into an OCF3 group using AgOCF3 as the reagent. researchgate.net Another direct method involves the oxidative trifluoromethylation of alcohols and phenols. mdpi.com This can be achieved through silver-mediated oxidative cross-coupling reactions using a nucleophilic CF3 source like (trifluoromethyl)trimethylsilane (B129416) (CF3SiMe3). mdpi.comnih.gov
While the target is the -OCF3 group, methods for introducing the related trifluoromethyl (-CF3) group are also relevant, as they share common principles in fluorine chemistry. nih.govillinois.edu Direct trifluoromethylation has become an efficient way to form C-CF3 bonds. nih.gov Oxidative trifluoromethylation involves the reaction of nucleophilic substrates with nucleophilic trifluoromethylation reagents in the presence of an oxidant. nih.gov Regioselective C-H trifluoromethylation can be achieved through electrophilic or nucleophilic activation of the (hetero)aromatic compound. nih.gov
The table below highlights some reagents used for trifluoromethylation and trifluoromethoxylation.
| Reagent/Method | Group Introduced | Substrate Type | Key Characteristics |
| AgOCF3 | -OCF3 | Aryldiazonium salts | Sandmeyer-type reaction, mild conditions. researchgate.net |
| CF3SiMe3 / Oxidant | -OCF3 / -CF3 | Alcohols, Phenols, Arenes | Oxidative cross-coupling. mdpi.comnih.gov |
| Togni Reagents | -CF3 | Various nucleophiles | Electrophilic CF3 source. mdpi.com |
| Umemoto Reagents | -CF3 | Various nucleophiles | Electrophilic CF3 source. mdpi.comillinois.edu |
| Sodium trifluoromethanesulfinate | •CF3 | Arenes, Heteroarenes | Radical trifluoromethylation. wikipedia.org |
Cooperative Catalysis in Fluorination Reactions
Cooperative catalysis, where two or more catalysts work in concert, has emerged as a powerful strategy to enhance the efficiency and scope of challenging reactions, including nucleophilic fluorination. acs.orgacs.orgnih.gov This approach can overcome the high kinetic barriers often associated with halide exchange (Halex) reactions, allowing for milder and more practical conditions. acs.orgnih.gov
One reported system for the fluorination of heteroaryl chlorides and aryl triflates leverages the cooperative action of 18-crown-6 (B118740) ether and tetramethylammonium (B1211777) chloride (TMACl). acs.orgnih.govresearchgate.net In the presence of an alkali fluoride (B91410) salt like CsF, these catalysts work together to generate highly reactive tetramethylammonium fluoride (TMAF) in situ. This avoids the use of the expensive and highly hygroscopic pre-formed TMAF, enabling the reaction to be performed under scalable conditions without rigorous exclusion of air and moisture. acs.orgnih.gov
Mechanistic studies on other systems, such as the (salen)Co- and amine-cocatalyzed enantioselective ring-opening of epoxides by fluoride, have revealed that the cooperativity can originate from the axial ligation of the cocatalyst to the metal complex. acs.org This interaction can facilitate key steps in the catalytic cycle, leading to significant improvements in reaction rates and turnover numbers. acs.org Such cooperative systems are crucial for developing mild, cost-effective, and scalable methods for fluorination. acs.orgnih.govresearchgate.net
Functionalization and Structural Diversification at Key Positions of the Isoquinolin-1(2H)-one Scaffold
After the construction of the substituted isoquinolin-1(2H)-one core, further functionalization and structural diversification are often necessary to explore the chemical space and optimize biological activity. rsc.org The isoquinolin-1(2H)-one scaffold offers several positions (e.g., C4, C8, and the N2-position) that are amenable to modification. organic-chemistry.orgrsc.org
Recent reviews highlight modern synthetic approaches for introducing substituents at the C-1, C-3, and C-4 positions, as well as at the N-2 atom. rsc.org Metal-catalyzed cross-coupling reactions are particularly effective for this purpose. For example, the C4 and C8 positions of the isoquinolone scaffold can be selectively arylated using different catalytic systems. A C4-selective arylation can be achieved via an electrophilic palladation pathway, while an Iridium(III) catalyst can direct the C-C bond formation exclusively at the C8 position. organic-chemistry.org
Photochemical methods also provide mild and efficient ways to functionalize the scaffold. nih.gov For instance, 4-diazoisoquinoline-1,3(2H,4H)-diones can be used to introduce fluorinated moieties via photochemical O-H insertion reactions. nih.gov Furthermore, direct C-H/N-H functionalization under metal-free conditions offers a rapid route to fused polycyclic N-heterocycles. rsc.org The development of these diverse functionalization strategies is crucial for creating libraries of isoquinolinone derivatives for various applications. rsc.org
The following table outlines examples of functionalization at different positions of the isoquinolin-1(2H)-one scaffold.
| Position | Reaction Type | Reagents/Catalyst | Result |
| C4 | Arylation | Aryliodonium salts / Palladium catalyst | C4-arylated isoquinolones. organic-chemistry.org |
| C8 | Arylation | Aryliodonium salts / Iridium(III) catalyst | C8-arylated isoquinolones. organic-chemistry.org |
| C4 | Introduction of fluorinated moieties | 4-Diazoisoquinoline-1,3(2H,4H)-diones / Photochemical | Fluorinated derivatives via O-H insertion. nih.gov |
| N2 | Alkylation/Arylation | Various electrophiles | N-substituted isoquinolones. rsc.org |
| C3, C4 | Annulation | Various coupling partners | Fused heterocyclic systems. rsc.org |
C-H Functionalization Strategies for Isoquinolin-1(2H)-ones
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. For isoquinolin-1(2H)-ones, the C-4 position is a primary target for such transformations.
Metal-Catalyzed Approaches:
Transition metal catalysis, particularly with rhodium and palladium, has been extensively used for the C-H functionalization of isoquinolin-1(2H)-ones. Rhodium(III)-catalyzed C-H activation and annulation reactions have proven effective for introducing substituents at the C-4 position. For instance, the coupling of O-pivaloyl benzhydroxamic acids with propene gas, catalyzed by a rhodium complex, provides access to 4-methyl-substituted dihydroisoquinolone. nih.gov While not specific to the 5-(trifluoromethoxy) derivative, this methodology highlights a viable strategy for introducing alkyl groups.
Similarly, palladium-catalyzed C-H functionalization offers a versatile approach. Intramolecular C-H arylation of imidazole (B134444) derivatives in the presence of a palladium catalyst can form fused heteroaromatic compounds, demonstrating the potential for creating complex polycyclic structures based on the isoquinolinone core. kobe-u.ac.jp
Metal-Free Approaches:
In a move towards more sustainable and cost-effective synthesis, metal-free C-H functionalization methods have been developed. A notable example is the direct intramolecular C-H/N-H functionalization for the rapid construction of isoxazolidine-fused isoquinolin-1(2H)-ones using the hypervalent iodine reagent PIDA (phenyliodine diacetate). This reaction proceeds rapidly at room temperature and offers a broad substrate scope with high atom economy. nih.govresearchgate.net Another metal-free approach involves the vinylation of quinoxalin-2(1H)-ones, a related heterocyclic system, in the presence of alkenes, suggesting potential applicability to isoquinolinones. frontiersin.org
| Reaction Type | Catalyst/Reagent | Substrate Analogue | Reactant | Product | Yield |
|---|---|---|---|---|---|
| Rhodium-catalyzed C-H olefination | [RhCp*Cl2]2 | N-pentafluorophenyl benzamide | Styrene | Ortho-olefinated product | Good |
| Metal-free C-H/N-H functionalization | PIDA | Amide | Intramolecular | Isoxazolidine-fused isoquinolin-1(2H)-one | High |
Derivatization at the Nitrogen Atom (N-2) of the Isoquinolin-1(2H)-one Ring
Modification at the N-2 position of the isoquinolin-1(2H)-one ring is a common strategy to explore the structure-activity relationship of these compounds. N-alkylation is a primary method for this derivatization.
The Mitsunobu reaction is a well-established method for the N-alkylation of isoquinolin-1-ones. researchgate.netrsc.orgresearchgate.net This reaction allows for the conversion of an alcohol to an N-alkyl group in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The reaction typically proceeds with inversion of stereochemistry at the alcohol carbon. A key advantage of the Mitsunobu reaction is its mild conditions, which are compatible with a wide range of functional groups. However, a notable challenge is the potential for competing O-alkylation, leading to the formation of 1-alkoxyisoquinolines. The regioselectivity between N- and O-alkylation can be influenced by factors such as the solvent, the stoichiometry of the reagents, and the nature of the alcohol. researchgate.net For instance, the use of (hetero)benzylic Mitsunobu electrophiles has been shown to predominantly lead to O-alkylation. rsc.orgresearchgate.net
| Reaction | Reagents | Substrate Analogue | Product | Key Features |
|---|---|---|---|---|
| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | Isoquinolin-1-one | N-alkylated isoquinolin-1-one | Mild conditions, potential for O-alkylation byproduct |
Introduction of Heterocyclic and Aryl Substituents
The introduction of heterocyclic and aryl moieties onto the isoquinolin-1(2H)-one scaffold is crucial for developing compounds with diverse biological activities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the cornerstone methodologies for this purpose.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is widely used to introduce aryl or heteroaryl substituents onto the isoquinolinone core. For example, 5-iodoisoquinolin-1-one can be coupled with propenoic acid via a Heck reaction, a related palladium-catalyzed process, to form E-3-(1-oxoisoquinolin-5-yl)propenoic acid. nih.gov More directly, the Suzuki-Miyaura coupling of a halogenated 5-(trifluoromethoxy)isoquinolin-1(2H)-one with an appropriate boronic acid or ester would be a primary strategy for introducing aryl or heterocyclic groups at various positions. The reaction is known for its high functional group tolerance and generally proceeds under mild conditions. nih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing N-aryl or N-heteroaryl derivatives of amines, and by extension, can be applied to introduce nitrogen-linked substituents to a suitably functionalized isoquinolinone core. For instance, a halo-substituted isoquinolinone could be coupled with various amines or N-heterocycles. The development of specialized ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org
| Reaction | Catalyst System | Substrate Type | Coupling Partner | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh3)4), base | Halo-isoquinolinone | Aryl/heteroaryl boronic acid | Aryl/heteroaryl-substituted isoquinolinone |
| Buchwald-Hartwig Amination | Pd catalyst, ligand (e.g., phosphine-based) | Halo-isoquinolinone | Amine/N-heterocycle | Amino/N-heterocyclyl-substituted isoquinolinone |
Scalability and Efficiency Considerations in Synthetic Pathways
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, and environmental impact. For pharmacologically relevant molecules like this compound, developing scalable and efficient synthetic routes is paramount.
Process chemistry in the pharmaceutical industry focuses on optimizing reaction conditions, work-ups, and isolations to enhance throughput and reduce the process mass intensity (PMI). princeton-acs.org For the synthesis of PARP inhibitors containing isoquinolinone cores, several scalable approaches have been reported. These often involve the optimization of key steps such as ring formation and functional group introduction. nih.gov
The use of flow chemistry is an increasingly important strategy for improving the scalability and safety of chemical processes. princeton-acs.org Flow reactors allow for precise control over reaction parameters such as temperature and mixing, and can enable the safe handling of hazardous reagents and intermediates. For fluorinated compounds, in particular, flow chemistry has been successfully employed for kilogram-scale production. pharmaron.com
Key considerations for developing a scalable synthesis for this compound and its analogues include:
Starting Material Availability and Cost: Utilizing readily available and inexpensive starting materials is crucial for economic viability.
Reaction Efficiency and Yield: Optimizing each synthetic step to maximize yield and minimize byproduct formation is essential.
Process Safety: Identifying and mitigating potential hazards associated with reagents, intermediates, and reaction conditions.
Environmental Impact: Employing greener solvents, reducing waste, and using catalytic rather than stoichiometric reagents are important aspects of sustainable synthesis.
Purification: Developing robust and scalable purification methods to ensure the final product meets the required purity standards.
Enzyme Inhibition Studies
Poly(ADP-ribose) Polymerase (PARP) Inhibition (PARP-1, PARP-2, Tankyrase)
The isoquinolin-1(2H)-one core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are critical for DNA repair mechanisms. nih.gov Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com
Research into the structure-activity relationship (SAR) of isoquinolinone-based PARP inhibitors has demonstrated that substitution at the C5 position is a key determinant of inhibitory potency. Studies have synthesized and evaluated various 5-substituted isoquinolin-1(2H)-ones, revealing that compounds with small, electronegative groups at this position can be potent inhibitors. For instance, derivatives such as 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as among the most potent inhibitors of PARP activity in preliminary in vitro screening. nih.gov The quinoxaline (B1680401) scaffold has also been explored as a bioisostere of the isoquinolinone core in the design of novel PARP-1 inhibitors. nih.gov
While specific inhibitory data (e.g., IC₅₀ values) for this compound against PARP-1, PARP-2, or Tankyrase are not extensively detailed in publicly available literature, a patent application has disclosed isoquinolinone derivatives for the prevention or treatment of PARP-1-associated diseases, underscoring the continued interest in this scaffold. google.com The trifluoromethoxy group, being a strong electron-withdrawing and lipophilic substituent, is a recognized bioisostere for other functional groups in medicinal chemistry and its placement at the C5 position represents a logical step in the optimization of this class of inhibitors. Further studies are required to quantify the precise inhibitory activity of this specific derivative.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibitors of PDEs have therapeutic applications in a variety of diseases, including inflammatory, cardiovascular, and neurological disorders. nih.govnih.gov While various heterocyclic scaffolds have been successfully developed as PDE inhibitors, there is a lack of specific preclinical data in the scientific literature detailing the activity of this compound or its close derivatives as inhibitors of any PDE isoform, including PDE4.
Cholinesterase Inhibition (AChE, BuChE)
Cholinesterase inhibitors, which block the activity of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), are a cornerstone of symptomatic treatment for Alzheimer's disease. nih.gov The isoquinoline alkaloid scaffold has been a source of cholinesterase inhibitors. rsc.org
| Compound | Target Enzyme | Inhibitory Potency (Kᵢ, µM) |
|---|---|---|
| 1-Benzyl-5-(trifluoromethoxy)-2-indolinone derivative (6g) | AChE | 0.35 |
| 1-Benzyl-5-(trifluoromethoxy)-2-indolinone derivative (6g) | BuChE | 0.53 |
| 1-Benzyl-5-(trifluoromethoxy)-2-indolinone derivative (7m) | AChE | 0.69 |
| 1-Benzyl-5-(trifluoromethoxy)-2-indolinone derivative (7m) | BuChE | 0.95 |
Data adapted from a study on 5-trifluoromethoxy-2-indolinone derivatives, which are structural isomers of the subject compound. researchgate.net
Other Enzyme Modulations (e.g., DPPIV, Cdc25B, VAP-1)
The versatility of the isoquinolinone scaffold allows it to interact with a variety of other enzyme targets. For example, certain 3-aminoisoquinolin-1(2H)-one derivatives have been reported to exhibit inhibitory activity against Cdc25B, a cell division cycle phosphatase that is a target in cancer therapy. univ.kiev.ua However, there is currently no published research specifically identifying this compound as a modulator of Dipeptidyl peptidase-IV (DPPIV), Cell division cycle 25 homolog B (Cdc25B), or Vascular adhesion protein-1 (VAP-1).
Receptor Modulation and Ligand-Target Interactions
Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonism
Derivatives of the isoquinoline scaffold have been identified as potent antagonists of the Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2). The CRTH2 receptor is a G-protein-coupled receptor that binds with prostaglandin (B15479496) D2 (PGD2), playing a significant role in allergic inflammation by mediating the activation and migration of Th2 cells, eosinophils, and basophils. Antagonizing this receptor is a key strategy in the development of treatments for conditions such as asthma.
In structure-activity relationship (SAR) studies, a series of novel isoquinoline derivatives were synthesized and evaluated for their potential as CRTH2 receptor antagonists. One of the most potent compounds identified was TASP0376377, which demonstrated not only strong binding affinity to the receptor with a half-maximal inhibitory concentration (IC₅₀) of 19 nM but also excellent functional antagonist activity with an IC₅₀ of 13 nM. Further testing in a chemotaxis assay confirmed its effectiveness, showing an IC₅₀ of 23 nM. This compound exhibited high selectivity for the CRTH2 receptor over the DP1 prostanoid receptor (IC₅₀ > 1 µM) and cyclooxygenase (COX-1 and COX-2) enzymes (IC₅₀ > 10 µM).
| Compound | Assay | IC₅₀ (nM) | Source |
|---|---|---|---|
| TASP0376377 | CRTH2 Binding Affinity | 19 | nih.gov |
| TASP0376377 | CRTH2 Functional Antagonism | 13 | nih.gov |
| TASP0376377 | Chemotaxis Assay | 23 | nih.gov |
GABA(A) Receptor Alpha 5 Subunit Inhibition
Information regarding the activity of this compound derivatives as inhibitors of the GABA(A) receptor alpha 5 subunit was not found in the provided search results.
Cellular Pathway Investigations
Wnt Signaling Pathway Modulation
The isoquinoline alkaloid scaffold has been implicated in the modulation of the Wnt signaling pathway, which is a critical pathway in embryonic development and adult tissue homeostasis. nih.govnih.gov Aberrant activation of this pathway is linked to various cancers. nih.gov The natural isoquinoline alkaloid berberine (B55584), along with its synthetic derivatives, has been shown to modulate this pathway by reducing the levels of cytoplasmic β-catenin in human colon carcinoma (HCT116) cells. nih.govxiahepublishing.com The cytotoxic effects of berberine in various cancer cells are mediated in part through the modulation of Wnt and β-catenin signaling. xiahepublishing.com
Impact on Specific Cellular Processes
Derivatives of isoquinolin-1(2H)-one have been shown to exert their anticancer effects by impacting several key cellular processes, primarily through the induction of programmed cell death and cell cycle arrest. nih.govnih.gov
Apoptosis and Pyroptosis: A novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was found to induce significant dose-dependent apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231. nih.govresearchgate.net The mechanism involves the mitochondria-mediated intrinsic apoptosis pathway, characterized by a decrease in the mitochondrial membrane potential and changes in the expression of apoptosis-regulating proteins like Bax and Bcl-2. nih.govresearchgate.net This compound also triggers GSDME-dependent pyroptosis, a form of inflammatory programmed cell death, through activation of caspase 3. nih.gov Similarly, other isoquinoline chalcone (B49325) derivatives have been shown to stimulate apoptotic death in breast cancer cells, with one compound increasing the apoptotic population to 17.28% compared to 0.55% in control cells. researchgate.net This was accompanied by the upregulation of pro-apoptotic genes like BAX, p53, and caspase-3, and the downregulation of the anti-apoptotic gene BCL2. researchgate.net
Cell Cycle Arrest: The antiproliferative activity of isoquinolin-1(2H)-one derivatives is strongly linked to their ability to halt the cell cycle at specific checkpoints. nih.gov The 3-acyl isoquinolin-1(2H)-one compound 4f was demonstrated to arrest the cell cycle in the G2 phase in breast cancer cells, an effect associated with the suppressed expression of cyclin-dependent kinase 1 (CDK1). nih.govresearchgate.net In contrast, certain tetrahydro- xiahepublishing.comnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones were found to induce cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition and progression of the cell cycle. researchgate.net This G1 arrest was associated with the downregulation of the CDK4 gene. researchgate.net
Generation of Reactive Oxygen Species (ROS): Some isoquinolin-1(2H)-imine derivatives have been found to induce cell death through the rapid generation of intracellular reactive oxygen species (ROS). nih.gov This increase in ROS levels can lead to the activation of stress-related pathways, such as the JNK signaling pathway, which in turn mediates autophagy and apoptosis in cancer cells like the human A549 line. nih.gov
Antiproliferative and Cytostatic Effects in Preclinical Models
The isoquinolin-1(2H)-one scaffold and its derivatives are recognized as promising frameworks for the development of effective anticancer agents, demonstrating significant antiproliferative and cytostatic activities across a wide range of cancer cell lines. researchgate.netuniv.kiev.ua
In Vitro Studies in Diverse Cell Lines
A broad spectrum of isoquinolin-1(2H)-one derivatives has been evaluated for in vitro antiproliferative activity under programs such as the NCI-60 Human Tumor Cell Lines Screen. univ.kiev.ua These studies have revealed that the efficacy of these compounds is highly dependent on the nature and position of substituents on the isoquinoline core. univ.kiev.ua
For instance, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones showed varied levels of anticancer activity. The most effective compounds were those with thiazolyl or pyrazolyl substituents at the 3-amino group. univ.kiev.ua A lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, was particularly effective at preventing tumor cell growth, with an average growth inhibition (GI₅₀) value of -5.18 (log Molar). univ.kiev.ua Phenylaminoisoquinoline-5,8-quinones have also demonstrated potent activity, with some derivatives exhibiting submicromolar IC₅₀ values against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov
In studies on acute lymphoblastic leukemia (ALL), 3-(p-Tolyl)isoquinolin-1-amine (FX-9) was identified as the most effective agent against both B- and T-ALL cells, with IC₅₀ values ranging from 0.54 to 1.94 µM. nih.gov Other isoindoloquinazolinone compounds also showed anti-leukemic potential, reducing metabolic activity in SEM cells to as low as 14.5% of the control at a 10 µM concentration. nih.gov
The table below summarizes the in vitro antiproliferative and cytostatic activity of selected isoquinolin-1(2H)-one derivatives across various cancer cell lines.
| Compound Class/Derivative | Cell Line | Cancer Type | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (Average) | Various | logGI₅₀ | -5.18 | univ.kiev.ua |
| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | RS4;11 | B-cell Acute Lymphoblastic Leukemia | IC₅₀ | 0.54 µM | nih.gov |
| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | SEM | B-cell Acute Lymphoblastic Leukemia | IC₅₀ | 0.81 µM | nih.gov |
| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | CEM | T-cell Acute Lymphoblastic Leukemia | IC₅₀ | 1.94 µM | nih.gov |
| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | Jurkat | T-cell Acute Lymphoblastic Leukemia | IC₅₀ | 1.25 µM | nih.gov |
| Phenylaminoisoquinoline-5,8-quinone (3b) | AGS | Gastric Adenocarcinoma | IC₅₀ | 0.91 µM | nih.gov |
| Phenylaminoisoquinoline-5,8-quinone (4b) | AGS | Gastric Adenocarcinoma | IC₅₀ | 0.83 µM | nih.gov |
| Phenylaminoisoquinoline-5,8-quinone (5a) | SK-MES-1 | Lung Cancer | IC₅₀ | 0.99 µM | nih.gov |
| Phenylaminoisoquinoline-5,8-quinone (7b) | J82 | Bladder Carcinoma | IC₅₀ | 0.72 µM | nih.gov |
| Tetrahydroisoquinoline chalcone (8) | MCF-7 | Breast Cancer | IC₅₀ | 27.15 µg/ml | researchgate.net |
Mechanistic Insights into Antiproliferative Activity
Derivatives of the isoquinolin-1(2H)-one scaffold have demonstrated significant antiproliferative activities across a range of human cancer cell lines. The mechanisms underlying these effects are multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival. nih.govnih.gov
One of the primary mechanisms involves the generation of reactive oxygen species (ROS). For instance, the novel isoquinolin-1(2H)-imine derivative, HC6h, has been shown to induce rapid intracellular ROS generation in human A549 lung cancer cells. This oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The activation of JNK, in turn, mediates both autophagy and apoptosis, leading to cancer cell death. nih.gov Inhibition of the HC6h-induced autophagy was observed to increase the rate of apoptosis, suggesting a complex interplay between these two cellular processes. nih.gov
Another key mechanism is the inhibition of Inhibitor of Apoptosis Proteins (IAPs). Certain isoquinoline derivatives have been identified as antagonists of IAPs such as XIAP, cIAP-1, and survivin. By reducing the protein levels of these IAPs, the derivatives can sensitize cancer cells to apoptotic signals. This was demonstrated in a xenograft mouse model of ovarian cancer, where treatment with isoquinoline derivatives led to a reduction in tumor growth, decreased expression of IAPs, and an increase in apoptotic markers. nih.gov The antiproliferative effects were confirmed by reduced expression of the proliferation marker Ki-67. nih.gov
Furthermore, isoquinoline alkaloids can exert their anticancer effects through direct interaction with nucleic acids or proteins, inhibition of critical enzymes, and epigenetic modulation. nih.gov Some derivatives function as topoisomerase I poisons, while others act as potent protein kinase inhibitors, disrupting signaling cascades essential for tumor cell growth. rsc.org For example, certain 2,3-diaryl isoquinolinone derivatives have been shown to exhibit antiproliferative effects against breast cancer cells through mechanisms dependent on Estrogen Receptor alpha (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). univ.kiev.ua
The diverse mechanisms of action, ranging from ROS-mediated stress and apoptosis induction to the inhibition of specific enzymes and signaling proteins, underscore the potential of the isoquinolinone scaffold in the development of novel anticancer agents. nih.govontosight.ai
Broader Biological Spectrum of Isoquinolinone Analogues in Preclinical Contexts
Beyond their antiproliferative properties, isoquinolinone analogues and related isoquinoline derivatives have been investigated for a wide range of other biological activities in preclinical studies. These activities highlight the versatility of the isoquinoline scaffold for potential therapeutic and agrochemical applications.
A variety of synthetic isoquinoline derivatives have shown potent bactericidal and fungicidal activities. Studies on differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed that many compounds exhibited high and broad-range bactericidal activity. nih.gov Specifically, halogenated phenyl- and phenethyl carbamate (B1207046) derivatives were found to have remarkable bactericidal effects. nih.gov In terms of antifungal activity, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters demonstrated the greatest efficacy. nih.gov
Other research has focused on designing novel isoquinoline derivatives by introducing active fragments from other known antimicrobial agents. For example, by incorporating a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton, researchers synthesized compounds with significant in vitro antifungal activity against various plant pathogens. researchgate.netjlu.edu.cn Several of these compounds showed inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis, which was superior to the natural alkaloid Sanguinarine and comparable to the commercial fungicide Chlorothalonil. researchgate.netjlu.edu.cn Fused isoxazoline/isoquinolinone hybrids have also been evaluated, with some compounds exhibiting promising activity against Aspergillus, Penicillium, and Candida species. nih.gov
The data below summarizes the antimicrobial activity of selected isoquinoline derivatives against various pathogens.
| Compound Type | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Fluorophenylpropanoate ester 13 | Bacteria | Bactericidal Activity | Remarkable | nih.gov |
| Chlorophenethyl carbamate 22 | Fungi | Antifungal Activity | Greatest among tested | nih.gov |
| Diphenyl ether-isoquinoline hybrid (Ic) | Physalospora piricola | Inhibition Rate (at 50 mg/L) | 93.0% | researchgate.netjlu.edu.cn |
| Diphenyl ether-isoquinoline hybrid (Ie) | Rhizotonia cerealis | Inhibition Rate (at 50 mg/L) | 93.0% | researchgate.netjlu.edu.cn |
| Diphenyl ether-isoquinoline hybrid (Il) | Fusarium graminearum | Inhibition Rate (at 50 mg/L) | 83.3% | researchgate.netjlu.edu.cn |
| Isoxazolidine isoquinolinone (10bm) | Aspergillus niger | MIC | 10-100-fold higher activity than ketoconazole | researchgate.net |
The isoquinoline scaffold is a key feature in the development of new antimalarial agents, particularly in the face of growing resistance to existing drugs like artemisinin. nih.gov Research into novel decorated isoquinolines has yielded compounds with significant antiplasmodial activity. Two series of compounds, isoquinoline phenyl and isoquinoline-triazole derivatives, were synthesized and tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. researchgate.net
One isoquinoline phenyl derivative, compound 6, showed potent activity against both strains, with IC50 values of 2.31 µM (3D7) and 1.91 µM (K1). researchgate.net Among the isoquinoline-triazole derivatives, compound 15 was most effective against the resistant K1 strain, with an IC50 of 4.55 µM. researchgate.net In silico studies have also identified isoquinoline derivatives with the potential to act as antimalarial agents by binding to various protein targets in the parasite. For example, 6,7-Dinitro-2- nih.govnih.govresearchgate.nettriazole-4-yl-benzo[de]isoquinoline-1,3-dione was identified and shown through reverse molecular docking to have a strong binding affinity for adenylosuccinate synthetase, a potential drug target. nih.govnih.gov
The following table presents the in vitro antimalarial activity of selected isoquinoline derivatives.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6 (Isoquinoline phenyl derivative) | 3D7 (sensitive) | 2.31 ± 0.33 | researchgate.net |
| K1 (resistant) | 1.91 ± 0.21 | researchgate.net | |
| Compound 15 (Isoquinoline-triazole derivative) | 3D7 (sensitive) | 36.91 ± 2.83 | researchgate.net |
| K1 (resistant) | 4.55 ± 0.10 | researchgate.net |
Isoquinolinone derivatives have emerged as promising agents for managing plant diseases caused by oomycetes, which are destructive plant pathogens distinct from true fungi. A study involving 59 synthesized derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold found significant antioomycete activity against Pythium recalcitrans. researchgate.net
Compound I23 from this series demonstrated the highest in vitro potency against P. recalcitrans, with an EC50 value of 14 µM, which was more potent than the commercial agent hymexazol (B17089) (EC50 of 37.7 µM). researchgate.net In in vivo tests, compound I23 provided a preventive efficacy of 75.4% at a dose of 2.0 mg/pot, comparable to hymexazol treatments. researchgate.net Further investigation into the mode of action suggested that the compound disrupts the biological membrane systems of the oomycete. researchgate.net This line of research indicates the potential for developing isoquinolinone-based compounds as effective crop protection agents against oomycete pathogens. nih.gov
The isoquinoline core is present in many neuroactive alkaloids, and synthetic derivatives have been explored for their effects on the central nervous system. In one study using the central neuron (RP4) of the giant African snail, a new isoquinolinone derivative, 7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (B599025) (BDPBI), was found to reversibly elicit bursts of action potentials. nih.govtmu.edu.tw
The mechanism of this neuromodulatory effect was investigated, revealing that it was dependent on phospholipase C (PLC) activity within the neuron. The effect was blocked by the PLC inhibitor U73122 and was not mediated by common cholinergic, adrenergic, or histamine (B1213489) receptors. nih.govtmu.edu.tw Voltage-clamp studies showed that BDPBI reduced the amplitudes of calcium and steady-state outward currents without affecting the fast inward current. nih.gov Such studies in simple animal models provide initial insights into the potential for isoquinolinone derivatives to modulate neuronal activity, a property that could be explored for various neurological applications. Broader research on isoquinoline alkaloids also points to neuroprotective effects through mechanisms like reducing oxidative stress, regulating autophagy, and promoting neuronal regeneration. nih.gov
Structure Activity Relationship Sar and Computational Chemistry for Rational Design
Elucidation of Structure-Activity Relationships (SAR) for 5-(Trifluoromethoxy)isoquinolin-1(2H)-one Series
The isoquinolin-1(2H)-one core is a privileged scaffold in the design of PARP inhibitors as it effectively mimics the nicotinamide (B372718) moiety of the natural substrate, NAD+. The lactam amide group is essential for forming key hydrogen bonds in the nicotinamide-binding pocket of the PARP active site. Structure-activity relationship (SAR) studies on this series have revealed critical insights into how various substituents on the isoquinolinone ring influence biological potency and selectivity.
Systematic modification of the isoquinolinone scaffold has demonstrated that both the nature and position of substituents are critical for potent PARP inhibition. The core lactam structure provides the foundational binding interactions, while peripheral substituents modulate potency, selectivity, and physicochemical properties.
For instance, in related quinoxaline-based PARP-1 inhibitors, hydrophobic residues were found to be favorable for activity. The replacement of methyl groups on a pyrazole (B372694) substituent with more polar hydroxyl or carbonyl groups led to a decrease in inhibitory impact, highlighting the importance of hydrophobic interactions in certain regions of the binding site. nih.gov Similarly, for isoquinolinone derivatives, modifications at positions other than the core lactam are crucial for optimizing interactions with the target.
Studies on related 3,4-dihydroisoquinol-1-one-4-carboxamide scaffolds have shown that small alkyl groups, such as cyclopropyl, at the C3 position can enhance potency. researchgate.net Furthermore, the introduction of a fluorine atom at the C7 position, which is meta to the lactam moiety, has been noted for its advantageous influence on activity. researchgate.net The SAR of this class is highly dependent on achieving a balance between tight binding to the target and maintaining favorable drug-like properties.
Table 1: Influence of Substituents on PARP-1 Inhibitory Activity for Isoquinolinone Analogs
This table is a representative summary based on findings for the broader isoquinolinone class of PARP inhibitors, illustrating general SAR trends.
| Compound ID | Core Scaffold | Substitution | PARP-1 IC₅₀ (nM) | Key Finding |
|---|---|---|---|---|
| Analog A | Isoquinolin-1(2H)-one | Unsubstituted | >1000 | The core scaffold alone is a weak inhibitor. |
| Analog B | 3-Cyclopropyl-3,4-dihydroisoquinolin-1(2H)-one | 4-([1,4'-bipiperidine]-1'-carbonyl) | 26.4 | Addition of C3 and C4 substituents dramatically increases potency. researchgate.net |
| Analog C | 7-Fluoro-3-Cyclopropyl-3,4-dihydroisoquinolin-1(2H)-one | 4-([1,4'-bipiperidine]-1'-carbonyl) | <25 | Fluorination at the C7 position can maintain or enhance high potency. researchgate.net |
| Analog D | Isoquinolin-1(2H)-one | N-linked propylene (B89431) chain with terminal amine | Potent | A basic amine functionality often enhances cellular activity and chemosensitization. researchgate.net |
The placement of substituents on the isoquinolinone aromatic ring directly impacts binding affinity and selectivity. The 5-(trifluoromethoxy) group is particularly significant due to its unique electronic and steric properties.
Trifluoromethoxy (-OCF₃) Group at C5: The trifluoromethoxy group is a strong electron-withdrawing group and is highly lipophilic. Its placement at the C5 position can influence the electronic distribution of the entire ring system, potentially modulating the hydrogen-bonding capability of the nearby lactam. More importantly, this group can engage in specific hydrophobic interactions within a corresponding sub-pocket of the enzyme's active site. Compared to a methoxy (B1213986) group, the -OCF₃ group is bulkier and metabolically more stable, resisting oxidative demethylation. Its ability to act as a hydrogen bond acceptor is significantly reduced compared to a methoxy group, which can be critical for achieving selectivity against other enzymes.
Other Positional Effects: As noted, a fluorine atom at the C7 position has been shown to be beneficial. researchgate.net This suggests that substitution at the C5, C6, and C7 positions can modulate activity by interacting with the adenosine-binding portion of the NAD+ pocket in PARP. Substituents at the C4 position are also common and often consist of larger moieties designed to extend into other regions of the active site to pick up additional favorable interactions. researchgate.net The SAR indicates that the C5 and C7 positions are key sites for modification to fine-tune potency and selectivity.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when a high-resolution crystal structure of the target is unavailable or when seeking to understand the common features among a series of active compounds. nih.gov For PARP-1 inhibitors, pharmacophore models consistently identify a set of essential chemical features required for potent inhibition. nih.govnih.gov
A typical pharmacophore model for an isoquinolinone-based PARP-1 inhibitor includes:
A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the lactam.
A Hydrogen Bond Donor: Corresponding to the N-H group of the lactam.
An Aromatic Ring Feature: Representing the fused phenyl ring of the isoquinolinone core.
A Hydrophobic Feature: This can be contributed by the aromatic ring itself or by specific lipophilic substituents, such as the trifluoromethoxy group at the C5 position. nih.gov
These models serve as 3D queries for virtual screening of compound databases to identify novel scaffolds that match the essential features for binding. nih.gov For the this compound series, the trifluoromethoxy group would be a key contributor to a hydrophobic or aromatic feature, guiding the design of analogs with optimized interactions in that specific region of the binding site. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction
To gain a more detailed, atom-level understanding of how this compound and its analogs bind to their target, molecular docking and molecular dynamics (MD) simulations are employed. These structure-based methods predict the preferred orientation and conformation of a ligand within the target's active site and estimate the strength of the interaction.
Molecular docking studies of isoquinolinone-based inhibitors into the catalytic domain of PARP-1 have revealed a conserved binding mode. nih.govresearchgate.net The isoquinolinone core occupies the nicotinamide-binding site, positioning the lactam amide to form crucial hydrogen bonds with the protein backbone.
Key predicted interactions include:
Hydrogen Bonding: The lactam N-H group typically forms a hydrogen bond with the backbone carbonyl of Gly863, while the lactam C=O oxygen forms a hydrogen bond with the backbone N-H of Gly863 and the side chain of Ser904. nih.gov This bidentate hydrogen bond interaction is a hallmark of many PARP-1 inhibitors.
π-π Stacking: The aromatic ring of the isoquinolinone scaffold engages in a π-π stacking interaction with the side chain of Tyr907, which is a critical interaction for anchoring the inhibitor in the active site. nih.gov
Hydrophobic Interactions: The 5-(trifluoromethoxy) substituent is positioned to interact with a hydrophobic region of the binding pocket, potentially involving residues like Tyr896. The lipophilicity of the -OCF₃ group would be expected to make a favorable contribution to the binding affinity through these interactions.
Table 2: Predicted Ligand-Protein Interactions for Isoquinolinone Scaffold in PARP-1 Active Site
| Ligand Feature | Protein Residue | Interaction Type | Significance |
|---|---|---|---|
| Lactam N-H | Gly863 (backbone C=O) | Hydrogen Bond | Primary anchor, mimics NAD+ binding. nih.gov |
| Lactam C=O | Gly863 (backbone N-H) | Hydrogen Bond | Primary anchor, mimics NAD+ binding. nih.gov |
| Lactam C=O | Ser904 (side chain -OH) | Hydrogen Bond | Additional key stabilizing interaction. nih.gov |
| Aromatic Ring System | Tyr907 | π-π Stacking | Orients the inhibitor in the active site. nih.gov |
The conformation of the ligand within the binding pocket is critical for its activity. The isoquinolinone ring system is largely planar, which facilitates the optimal π-π stacking with Tyr907. nih.gov Substituents at other positions, such as a flexible linker at the N2 position or a bulky group at C4, can adopt specific low-energy conformations to access additional binding pockets. nih.gov
Quantum Chemical Calculations in Rational Design
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods can provide insights into electronic distribution, reactivity, and the transition states of chemical reactions, all of which are crucial for designing molecules with desired biological activities.
Electronic Structure Analysis for Reactivity and Interaction Potential
A detailed analysis of the electronic structure of this compound is not presently available in published research. Such an analysis, typically performed using methods like Density Functional Theory (DFT), would reveal the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. This information is invaluable for predicting how the molecule might interact with biological targets, such as enzymes or receptors. The trifluoromethoxy group at the 5-position is expected to significantly influence the electronic properties of the isoquinolinone core due to its strong electron-withdrawing nature, but specific computational data is needed to quantify this effect.
Mechanistic Insights from Computational Studies
Computational studies that provide mechanistic insights into the synthesis or biological action of this compound have not been identified. Mechanistic studies often employ quantum chemical calculations to map out reaction pathways, identify intermediates, and calculate activation energies. For a novel compound, these studies can help optimize synthetic routes and understand its metabolic fate or mechanism of action at a molecular level.
In Silico Screening and Virtual Library Development for Novel Chemical Entities
In silico screening and the development of virtual libraries are powerful tools for identifying promising lead compounds from a vast chemical space. These approaches save significant time and resources compared to traditional high-throughput screening.
The application of in silico screening methods specifically to this compound or the development of virtual libraries centered around this scaffold has not been documented. Virtual screening campaigns typically involve docking the compound into the active sites of various biological targets to predict binding affinities and modes. The creation of a virtual library based on the this compound scaffold would involve the computational generation of numerous derivatives by modifying various functional groups, followed by virtual screening to identify analogs with potentially improved activity or properties. The absence of such studies indicates a nascent stage of investigation for this particular chemical entity.
While the broader family of isoquinolinones has been the subject of numerous computational and medicinal chemistry studies, the specific trifluoromethoxy-substituted derivative at the 5-position represents a frontier for computational exploration. Future research in this area will be essential to unlock the potential of this compound and its analogs as rationally designed therapeutic agents.
Future Research Directions and Preclinical Translational Implications
Exploration of Undiscovered Biological Targets and Pathways
The full spectrum of biological targets for 5-(trifluoromethoxy)isoquinolin-1(2H)-one remains largely uncharted. The isoquinolin-1(2H)-one scaffold is a core structure in many bioactive molecules known to interact with a wide range of biological targets. researchgate.net Future research should prioritize the identification of novel protein interactions and the elucidation of the molecular pathways modulated by this compound.
Computational approaches are essential tools in modern drug discovery for identifying and investigating new drug candidates. nih.govnih.gov Techniques such as virtual screening, pharmacophore modeling, and molecular docking can be employed to screen large databases of biological targets and predict potential binding affinities for this compound. nih.govresearchgate.net These in silico methods can help to generate hypotheses about the compound's mechanism of action, which can then be validated through experimental assays. Network-based analyses that integrate genomic and proteomic data can further help to identify key proteins and pathways associated with diseases where this compound might be effective. alliedacademies.org
| Computational Technique | Application in Target Discovery | Potential Outcome for this compound |
| Virtual Screening | Screening large compound libraries against known protein structures. alliedacademies.org | Identification of potential primary biological targets. |
| Molecular Docking | Predicting the binding mode and affinity of the compound to a target protein. frontiersin.org | Understanding key interactions for lead optimization. |
| Pharmacophore Modeling | Identifying essential 3D features required for biological activity. researchgate.netalliedacademies.org | Guiding the design of new analogs with improved target specificity. |
| Network Analysis | Analyzing molecular interaction networks to find disease-associated nodes. alliedacademies.org | Uncovering novel pathways and potential therapeutic areas. |
Advancements in Asymmetric Synthesis and Stereoselective Approaches
Many bioactive molecules exist as stereoisomers, with one enantiomer often exhibiting significantly higher potency and a better safety profile than the other. Therefore, the development of asymmetric synthetic routes to produce enantiomerically pure this compound is a critical step for its advancement as a potential therapeutic agent.
While the synthesis of isoquinolin-1(2H)-one derivatives is well-established, future efforts should focus on catalytic asymmetric reduction and other stereoselective methodologies. researchgate.netmdpi.com The development of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the efficient and highly selective synthesis of specific stereoisomers of this compound and its derivatives. mdpi.comnih.govrsc.org Such advancements would facilitate more precise structure-activity relationship (SAR) studies and the selection of the optimal enantiomer for further development.
Preclinical Efficacy Studies in Relevant Disease Models to Inform Drug Development
To translate the potential of this compound into a viable drug candidate, comprehensive preclinical efficacy studies are essential. tno.nl Based on the known activities of other isoquinolinone derivatives, which include antitumor and anti-inflammatory effects, initial studies could focus on relevant cancer and inflammatory disease models. nih.govnih.govnih.gov
These studies should utilize highly translatable in vitro and in vivo models that accurately replicate the pathophysiology of human diseases. tno.nl For instance, if initial screenings suggest anticancer activity, the compound could be tested against a panel of human cancer cell lines, followed by evaluation in xenograft mouse models. nih.gov The data generated from these preclinical studies are crucial for establishing proof-of-concept, identifying potential indications, and guiding the design of future clinical trials. tno.nl
| Disease Area | Type of Preclinical Model | Key Endpoints to Evaluate |
| Oncology | Human cancer cell lines, patient-derived xenografts (PDX). nih.gov | Cell viability, apoptosis induction, tumor growth inhibition. |
| Inflammation | Lipopolysaccharide (LPS)-stimulated macrophages, animal models of arthritis or inflammatory pain. nih.gov | Cytokine production, reduction in inflammatory markers, pain attenuation. |
| Neurodegenerative Disorders | Neuronal cell cultures, transgenic mouse models. nih.gov | Neuroprotection, reduction of protein aggregates, cognitive improvement. |
| Infectious Diseases | Viral or bacterial culture systems, animal infection models. nih.gov | Inhibition of pathogen replication, reduction in pathogen load. |
Design of Analogues with Enhanced Pharmacological Profiles
Systematic structural modification of the this compound scaffold is a promising strategy for enhancing its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups and structural changes affect biological activity. nih.govnih.govmdpi.com
The trifluoromethoxy group at the 5-position is a key feature that can influence metabolic stability and cell permeability. Future analogue design could explore:
Modification of the trifluoromethoxy group: Investigating the impact of other fluoroalkyl groups.
Substitution at other positions: Introducing various substituents on the isoquinolinone ring to explore new interactions with target proteins. nih.govnih.gov
Bioisosteric replacement: Replacing parts of the molecule with structurally similar groups to improve drug-like properties. nih.gov
These efforts can lead to the identification of second-generation compounds with superior therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
AI/ML algorithms can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds. nih.govdrugdiscoverychemistry.com Generative AI models can design new molecules with desired properties from scratch, expanding the chemical space around the core isoquinolinone scaffold. insilico.com Furthermore, AI can help in identifying novel drug targets and understanding complex biological pathways, complementing the efforts described in section 5.1. youtube.com By combining automated experiments with AI, researchers can create a "reactome" to predict chemical reactions and accelerate the synthesis of new analogues. cam.ac.uk
| AI/ML Application | Role in Drug Discovery | Specific Benefit for this compound |
| Predictive Modeling | Forecasting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govfrontiersin.org | Early-stage deselection of compounds with poor pharmacokinetic profiles. |
| Generative Chemistry | De novo design of molecules with optimized properties. insilico.com | Rapid generation of novel, patentable analogues with high predicted activity. |
| Target Identification | Analyzing biological data to identify and validate novel drug targets. youtube.com | Discovering new therapeutic applications for the compound and its derivatives. |
| Reaction Prediction | Predicting the outcomes of chemical reactions to optimize synthetic routes. cam.ac.uk | Accelerating the synthesis and testing of new analogues. |
Q & A
Q. How can catalytic systems be optimized for large-scale synthesis while minimizing metal contamination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
